molecular formula C9H11NO3 B1681148 Styramate CAS No. 94-35-9

Styramate

Cat. No. B1681148
CAS RN: 94-35-9
M. Wt: 181.19 g/mol
InChI Key: OCSOHUROTFFTFO-UHFFFAOYSA-N
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Description

Styramate is a muscle relaxant and anticonvulsant drug . At therapeutic doses, it does not produce significant sedative effects . It was used in the symptomatic treatment of painful muscle spasm associated with musculoskeletal conditions .


Molecular Structure Analysis

Styramate has a molecular formula of C9H11NO3 and a molar mass of 181.191 g/mol . The IUPAC name for Styramate is (2-hydroxy-2-phenylethyl) carbamate . The structure includes a carbamate group and a phenyl group .


Physical And Chemical Properties Analysis

Styramate has a density of 1.3±0.1 g/cm3, a boiling point of 406.2±38.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 47.3±0.3 cm3, a polar surface area of 73 Å2, and a molar volume of 144.2±3.0 cm3 .

Scientific Research Applications

Anticonvulsive Properties

Styramate, known as a central skeletal muscle relaxant, has been studied for its anticonvulsive properties. Research indicates that Styramate corresponds to the activity spectrum of a broad anticonvulsant. Its action is more akin to that of phenacemide than to diphenylhydantoin or phenobarbital, highlighting its potential in epilepsy treatment and seizure management (Desalva, 1960).

Impact on Spinal Reflexes

Another research study focused on the differential action of Styramate and meprobamate on spinal reflexes. Both drugs selectively depressed the spinal polysynaptic reflex, but Styramate was found to be much more potent in decerebrate than in spinal cats. This finding is significant in understanding the actions of muscle relaxants and their selectivity (De Salva & Ercoli, 1959).

Biomaterial and Drug Delivery Applications

Styrenic block copolymers have seen a resurgence as biomaterials and drug delivery matrices. The properties of these copolymers, particularly poly(styrene-b-isobutylene-b-styrene) (SIBS), have led to their use in implantable medical devices such as the matrix for paclitaxel delivery from coronary stents. This application underscores the potential of Styramate in advanced medical device fabrication and drug delivery systems (Ranade, Richard, & Helmus, 2005).

Herb-Drug Interaction with Warfarin

Research has explored the herb-drug interaction between Styrax, a form of Styramate, and warfarin. This study provided insights into how Styrax modulates the pharmacokinetic behavior of warfarin, highlighting the importance of considering potential interactions between herbal medicines and conventional drugs (Zhang et al., 2020).

Anti-ulcerogenic Effect

Styrax liquidus, derived from Styramate, has been investigated for its anti-ulcerogenic effects. This study supported the traditional use of Styrax liquidus in treating peptic ulcer symptoms, demonstrating its significant gastroprotective effect in pharmacological experiments (Gurbuz et al., 2013).

Absorption Promoter for Low Bioavailability Drugs

A study on benzaldehyde, a key active compound of Styrax, revealed its potential as an absorption promoter for drugs with low oral bioavailability. This finding is crucial for drug development, especially for improving the efficacy of drugs with poor absorption profiles (Wen et al., 2021).

Genotoxicity and Mutagenicity Evaluation

The safety evaluation of Styrax liquidus, in terms of genotoxicity and mutagenicity, was conducted to understand its potential risks and benefits in traditional medicine. This study provides a scientific basis for the safety of Styrax, especially in Turkish folk medicine (Charehsaz et al., 2016).

Styrene Biosynthesis from Glucose

Research on the biosynthesis of styrene from glucose using engineered E. coli highlighted a novel metabolic pathway. This innovative approach to styrene production from renewable resources could have significant implications for the petrochemical industry (Mckenna & Nielsen, 2011).

Safety And Hazards

In case of exposure, move the victim into fresh air and give oxygen if breathing is difficult . If the chemical is ingested or inhaled, do not use mouth to mouth resuscitation . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

(2-hydroxy-2-phenylethyl) carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-9(12)13-6-8(11)7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSOHUROTFFTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861692
Record name 2-Hydroxy-2-phenylethyl carbamate
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Styramate

CAS RN

94-35-9
Record name 2-Hydroxy-2-phenylethyl carbamate
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Record name Styramate [INN:BAN]
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Record name Styramate
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Record name Styramate
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Record name Styramate
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Record name STYRAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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